![molecular formula C11H8ClNO3 B3032008 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid CAS No. 927800-99-5](/img/structure/B3032008.png)
8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid
Overview
Description
8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid is a quinoline derivative known for its diverse biological activities. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid typically involves the alkylation of substituted 8-hydroxyquinoline derivatives. One common method includes the use of 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane to afford a mono-halogenated intermediate . This intermediate can then be further processed to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antifungal activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with DNA replication and protein synthesis in microbial cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
6-Methylquinoline: Exhibits antifungal activity.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its chlorine and hydroxyl groups enhance its reactivity and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid (C₁₁H₈ClNO₃) is a quinoline derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₈ClNO₃
- Molecular Weight : 233.64 g/mol
- Structure : The compound features a chloro group, a hydroxyl group, and a carboxylic acid functional group, contributing to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It primarily acts by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV , which are crucial for DNA replication in bacteria. This inhibition disrupts bacterial cell division and growth.
Bacterial Strain | Inhibition Zone (mm) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 22 | DNA gyrase inhibition |
Escherichia coli | 20 | Topoisomerase IV inhibition |
Anticancer Effects
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells through the inhibition of histone deacetylases (HDACs) . This modulation of gene expression is critical for regulating cell growth and survival.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | HDAC inhibition |
MCF7 | 12 | Induction of apoptosis |
- Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are essential for maintaining DNA topology during replication. By inhibiting these enzymes, the compound disrupts bacterial cell division.
- Histone Deacetylase Inhibition : By targeting HDACs, this compound alters gene expression patterns that promote cancer cell survival and proliferation.
Case Studies and Research Findings
- A study on the compound's antimicrobial efficacy revealed that it inhibited the growth of various Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from to mg/mL against strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .
- In anticancer research, derivatives of this quinoline have shown selective inhibitory effects on HDAC class I enzymes, leading to significant growth inhibition in leukemia cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific molecular targets involved in the regulation of the cell cycle .
Summary of Biological Activities
Activity | Mechanism | Target Pathways |
---|---|---|
Antimicrobial | Inhibition of DNA gyrase and topoisomerase IV | Bacterial DNA replication |
Anticancer | HDAC inhibition leading to apoptosis | Cell cycle regulation, apoptosis |
Antiviral | Potential activity against viral replication | Viral life cycle |
Properties
IUPAC Name |
8-chloro-6-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-5-2-6-9(8(12)3-5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJYGXRYMKFEDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589185 | |
Record name | 8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-99-5 | |
Record name | 8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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